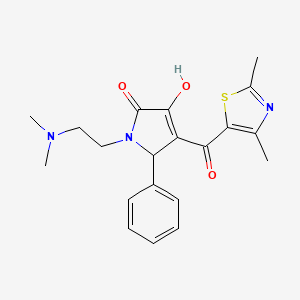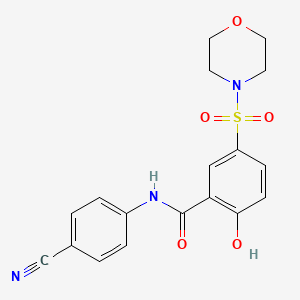![molecular formula C14H10N2O2 B2985930 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-07-1](/img/structure/B2985930.png)
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 238.25 . It belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The InChI code for 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H, (H,17,18) .Physical And Chemical Properties Analysis
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a melting point of 203-205°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
- Fluorination Reactions : 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids have been used in fluorination reactions, as demonstrated in a study where methyl esters of this compound were treated with a fluorinating reagent, resulting in the formation of fluorinated derivatives (Alieva & Vorob’ev, 2020).
- Intramolecular Cycloaddition : In another study, these compounds were involved in intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of tricyclic derivatives containing various sized lactone rings (Miki et al., 1985).
Pharmacological Research
- Adenosine Receptor Antagonism : Novel 2-phenylpyrazolo[1,5-a]pyridine-3-acryloylamides synthesized from this compound were found to be potent and selective adenosine A1 receptor antagonists, with significant implications for diuretic activities (Akahane et al., 1996).
- Inhibitory Activity in Biochemical Pathways : 2-Phenylpyrazolo[1,5-a]pyridine derivatives have shown activity as inhibitors in biochemical pathways, such as inhibition of cyclic GMP phosphodiesterase, which is relevant in cardiovascular and other medical research (Dumaitre & Dodic, 1996).
Structural and Tautomeric Analysis
- Structure Determination : Research has been conducted to determine the detailed molecular structure of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, providing insight into their chemical properties and reactivity (Radinov et al., 1987).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds have been reported to inhibit cyclin-dependent kinases (cdk) and the epidermal growth factor receptor (egfr) . These targets play crucial roles in cell cycle regulation and signal transduction, respectively.
Mode of Action
If it shares a similar mechanism with its related compounds, it may exert its effects through the inhibition of cdk and egfr . This inhibition could disrupt cell cycle progression and signal transduction, leading to potential anticancer effects .
Biochemical Pathways
The inhibition of cdk and egfr would impact the cell cycle and signal transduction pathways . These disruptions could lead to cell cycle arrest and altered cellular responses to external signals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier . It is also predicted to inhibit CYP1A2, which could impact its metabolism .
Result of Action
If it shares a similar mechanism with its related compounds, it could induce cell cycle arrest and alter cellular responses to external signals . These effects could potentially lead to anticancer activity .
Eigenschaften
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODMDGXKDAYPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
80537-07-1 |
Source


|
| Record name | 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)
![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)





![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985864.png)

![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)
